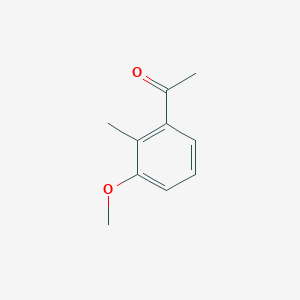

1-(3-Methoxy-2-methylphenyl)ethanone

Descripción

1-(3-Methoxy-2-methylphenyl)ethanone (molecular formula: C₁₀H₁₂O₂) is an aromatic ketone featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the benzene ring. It is synthesized via the reaction of 2-methyl-3-methoxybenzoic acid with methyl lithium in diethyl ether, followed by demethylation using AlCl₃ to yield hydroxylated derivatives . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and metal coordination complexes (e.g., Schiff base ligands in copper(II) complexes) .

Propiedades

Fórmula molecular |

C10H12O2 |

|---|---|

Peso molecular |

164.2 g/mol |

Nombre IUPAC |

1-(3-methoxy-2-methylphenyl)ethanone |

InChI |

InChI=1S/C10H12O2/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6H,1-3H3 |

Clave InChI |

SLHQAWYLGDYXFE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC=C1OC)C(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Impact of Substituents on Physical Properties

- 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone (C₁₁H₁₄O₄): Substituting methoxy with ethoxy (-OCH₂CH₃) increases molecular weight and lipophilicity. This compound exhibits a melting point of 70°C and distinct spectral signatures (¹H NMR, IR) compared to 1-(3-Methoxy-2-methylphenyl)ethanone, which has a simpler substituent profile .

- 1-(4-Hydroxyphenyl)ethanone: The absence of methyl/methoxy groups reduces steric hindrance, enabling efficient microbial reduction by Rhodococcus sp. to produce chiral alcohols. In contrast, the methyl and methoxy groups in this compound may hinder enzyme-substrate interactions .

Structural Analogues in Natural Products

- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone (C₁₀H₁₂O₄): Isolated from Euphorbia sieboldiana, this natural derivative has three substituents (2-OH, 4-OH, 6-OCH₃, 3-CH₃). The additional hydroxyl groups confer potent antioxidant activity, absent in the synthetic this compound .

- 1-Furan-2-yl-2-(4-hydroxy-phenyl)-ethanone (C₁₃H₁₀O₃): The furan ring introduces π-conjugation, altering UV absorption and redox properties compared to purely phenyl-based ethanones .

Critical Analysis and Research Implications

The methoxy and methyl groups in this compound enhance stability and lipophilicity, making it suitable for synthetic applications. However, hydroxylated analogues exhibit superior bioactivity due to increased polarity and hydrogen-bonding capacity. Structural isomerism (e.g., isoacetovanilone vs. apocynin) underscores the need for precise analytical characterization to avoid misidentification . Future research should explore hybrid derivatives combining methyl/methoxy groups with hydroxyl substituents to balance stability and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.